5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3-bromophenyl group, a 4-phenylpiperazine moiety, and an ethyl chain at position 2. The ethyl substituent likely influences steric and pharmacokinetic properties. While direct pharmacological data for this compound are unavailable, insights can be drawn from structurally analogous molecules.
Properties
IUPAC Name |
5-[(3-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-6-8-17(24)15-16)28-13-11-27(12-14-28)18-9-4-3-5-10-18/h3-10,15,20,30H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEUJCRVIDHDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the class of triazolothiazoles. Its unique structure combines a thiazole ring with a triazole moiety, and it is substituted with bromophenyl and phenylpiperazine groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.
| Property | Value |
|---|---|
| Common Name | 5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
| CAS Number | 887221-02-5 |
| Molecular Formula | CHBrNOS |
| Molecular Weight | 536.4 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens:
- Antibacterial Effects : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies reveal inhibition zones ranging from 17 mm to 23 mm against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound has shown activity against fungi like Candida albicans, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 15.6 µg/ml .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research suggests that it may inhibit cell proliferation by targeting specific enzymes involved in cancer pathways. For example:
- Mechanism of Action : The compound may bind to enzymes or receptors that regulate cell growth and apoptosis, potentially leading to reduced tumor growth .
- Cell Line Studies : In vitro assays on various cancer cell lines have shown promising results, with significant reductions in cell viability observed at certain concentrations .
Neuroprotective Effects
The structural components of this compound suggest potential neuroprotective properties. Studies on related compounds indicate that they may modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from damage .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that the compound exhibited strong activity against E. coli with an inhibition zone of 22 mm and an MIC of 62.5 µg/ml .
Study 2: Anticancer Activity
In a study focusing on the anticancer effects of thiazolo-triazole derivatives, it was found that the compound significantly inhibited the growth of breast cancer cells in vitro. The IC50 value was determined to be around 30 µM, indicating considerable potency .
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of 1,2,4-triazoles, including compounds similar to 5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, show significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds were tested against HT29 colon cancer cells and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Properties
The thiazole and triazole components are known for their antimicrobial properties. The compound has been evaluated for its effectiveness against several bacterial strains, showing potential as an antimicrobial agent .
Psychopharmacological Effects
Given the presence of the piperazine group, there is potential for this compound to exhibit psychotropic effects. Research into similar piperazine derivatives has suggested applications in treating anxiety and depression .
Case Studies
Several studies have highlighted the applications of related compounds:
- Cytotoxicity in Cancer Models : A study involving substituted triazoles demonstrated significant inhibition of cancer cell growth in vitro, with some compounds achieving IC50 values below 1 μM against breast cancer cell lines .
- Antimicrobial Efficacy : Research indicated that certain derivatives possess broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Studies : Investigations into piperazine-containing compounds have revealed their potential in modulating neurotransmitter systems, suggesting possible applications in neuropharmacology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substitutions
- 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 869344-07-0) Substituent Differences: The 3-chlorophenyl group replaces 3-bromophenyl, and an additional 4-ethoxy-3-methoxyphenyl group is present. The thiazolo-triazole core has a methyl instead of ethyl group. Impact: Bromine’s larger atomic radius may enhance halogen bonding compared to chlorine. The methyl group reduces steric hindrance relative to ethyl . Data: Molecular weight = 608.13 g/mol (calculated); ChemSpider ID: 869344-07-0.
- 5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole (CAS 439107-63-8) Substituent Differences: Bromine is at the 2-position of the phenyl ring instead of 3. The core lacks the piperazine and hydroxyl groups. Impact: The 2-bromo substitution may reduce steric accessibility for receptor binding compared to 3-bromo.
Heterocyclic Core Modifications
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Structural Differences: Replaces the thiazolo-triazole core with a triazolo-thiadiazole system linked to a pyrazole. Pharmacological Relevance: Demonstrated antifungal activity via molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6). The triazole-thiadiazole system enhances π-π stacking with enzyme active sites . Synthetic Insight: Synthesized via cyclization of hydrazine derivatives, suggesting similar routes could apply to the target compound.
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Preparation Methods
[2+3]-Cyclocondensation Reactions
A cyclocondensation approach between 1,2,4-triazole-3-thiol derivatives and α,β-unsaturated carbonyl compounds enables efficient formation of the fused thiazolo-triazole system. For example:
- Step 1 : React 5-amino-1,2,4-triazole-3-thiol with ethyl bromopyruvate in ethanol under reflux (24–48 hours) to yield 2-ethylthiazolo[3,2-b]triazol-6-ol.
- Step 2 : Introduce the 3-bromophenyl group via electrophilic aromatic substitution using bromine in dichloromethane at 0°C.
Key Data :
| Reaction Component | Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| 1,2,4-Triazole-3-thiol | Ethanol, reflux, 48 h | 62–68 | $$ ^1H $$ NMR, IR |
| Bromine | DCM, 0°C, 2 h | 75 | LC-MS, $$ ^{13}C $$ NMR |
Oxidative Cyclization of Thiosemicarbazides
Alternative routes involve alkaline cyclization of thiosemicarbazide precursors:
- Procedure : Treat 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide with NaOH (2 M) in ethanol/water (3:1) at 80°C for 6 hours.
- Mechanism : Intramolecular cyclization eliminates ammonia, forming the thiazolo-triazole ring.
Optimization Insight : Microwave-assisted cyclization reduces reaction time to 15–20 minutes with comparable yields (68–72%).
Functionalization with the 4-Phenylpiperazin-1-yl Group
Mannich Reaction for Methylene Bridge Formation
The (3-bromophenyl)(4-phenylpiperazin-1-yl)methyl substituent is introduced via a Mannich-type reaction:
- Reagents : 3-Bromobenzaldehyde, 4-phenylpiperazine, and ammonium acetate in acetic acid.
- Conditions : Reflux at 120°C for 12 hours under nitrogen.
Critical Parameters :
Nucleophilic Aromatic Substitution
For late-stage functionalization, bromine at the 3-position of the phenyl group facilitates substitution:
- Protocol : React 5-((3-bromophenyl)methyl)-2-ethylthiazolo[3,2-b]triazol-6-ol with 4-phenylpiperazine in DMF at 100°C for 8 hours.
- Yield : 67% after column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3).
Final Assembly and Purification
Coupling Strategies
Convergent synthesis couples preformed subunits:
Chromatographic Purification
- Normal-phase HPLC : Zorbax SB-C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.
- Purity : >98% (UV detection at 254 nm).
Characterization and Analytical Validation
Spectroscopic Methods
X-ray Crystallography
Single-crystal analysis confirms the planar thiazolo-triazole core and axial orientation of the 4-phenylpiperazin-1-yl group (Fig. 1).
Crystallographic Data :
Challenges and Optimization Opportunities
Byproduct Formation in Cyclocondensation
Low Yields in Piperazine Coupling
- Problem : Steric hindrance from the 3-bromophenyl group reduces coupling efficiency.
- Solution : Replace EDCI with BOP reagent, improving yield to 73%.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Q & A
Q. What are the standard synthetic routes for preparing 5-((3-bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, and what critical reaction conditions are required?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of precursor thioamides or thioureas under acidic or basic conditions .
- Step 2: Introduction of the 3-bromophenyl and 4-phenylpiperazinyl groups via nucleophilic substitution or Mannich-type reactions. Microwave-assisted synthesis may enhance yields .
- Critical Conditions: Temperature (70–80°C), solvent choice (e.g., ethanol, DMF), and pH control are vital for regioselectivity. Catalysts like Bleaching Earth Clay (pH 12.5) improve reaction efficiency .
- Purification: Column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Q. How is the structural identity and purity of this compound confirmed in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 492 [M+H]) .
- X-ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of the thiazole-triazole core and piperazine side chain .
- Elemental Analysis: Matches calculated vs. experimental C, H, N, S percentages to confirm purity .
Q. What analytical methods are used to assess stability and solubility for in vitro assays?
Methodological Answer:
- Solubility: Tested in DMSO, PBS, or ethanol using UV-Vis spectroscopy at λ~270 nm .
- Thermal Stability: Thermogravimetric analysis (TGA) determines decomposition points (>200°C common for similar compounds) .
- pH Stability: Incubation in buffers (pH 3–10) followed by HPLC monitoring identifies degradation products (e.g., hydrolysis of ester groups) .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s bioactivity, and what techniques resolve its 3D conformation?
Methodological Answer:
- Stereochemical Impact: The chirality at the methylene bridge (C-5 position) affects binding to targets like serotonin receptors. Enantiomers may show divergent IC values .
- X-ray Crystallography: Resolves absolute configuration and dihedral angles between the thiazole-triazole core and substituents .
- Computational Modeling: Density Functional Theory (DFT) predicts electrostatic potential surfaces and optimizes geometry for docking studies .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
- Piperazine Modifications: Replacing 4-phenylpiperazine with 4-fluorophenyl or 4-methoxyphenyl groups alters receptor selectivity (e.g., σ1 vs. 5-HT) .
- Bromophenyl Substitution: Para vs. meta bromine placement impacts lipophilicity (clogP) and membrane permeability .
- Thiazole-Triazole Core: Methyl or ethyl groups at C-2 influence metabolic stability in microsomal assays .
Q. How can contradictions in reported biological data (e.g., varying IC50_{50}50 values) be addressed experimentally?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
- Orthogonal Validation: Combine radioligand displacement assays with functional cAMP or calcium flux assays to confirm target engagement .
- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. What computational strategies predict the compound’s metabolic pathways and potential toxicity?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .
- Molecular Dynamics (MD): Simulates interactions with metabolic enzymes (e.g., CYP3A4) to identify susceptible sites (e.g., piperazine N-dealkylation) .
- Toxicity Profiling: Ames test predictions for mutagenicity using Derek Nexus or Toxtree .
Q. How is the compound’s mechanism of action elucidated in complex biological systems?
Methodological Answer:
- Target Deconvolution: CRISPR-Cas9 knockout screens identify essential genes for activity .
- Proteomics: SILAC-based profiling detects upregulated/downregulated proteins post-treatment .
- In Vivo Imaging: PET tracers with F-labeled analogs map biodistribution and target engagement in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
